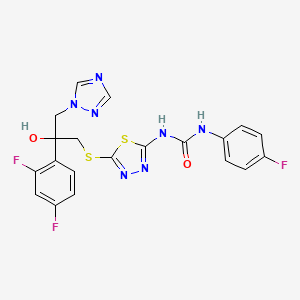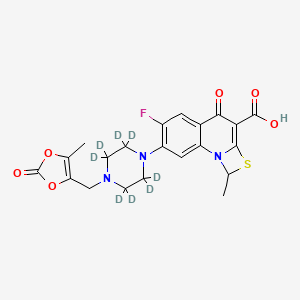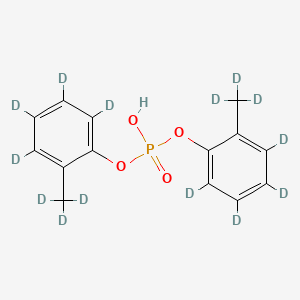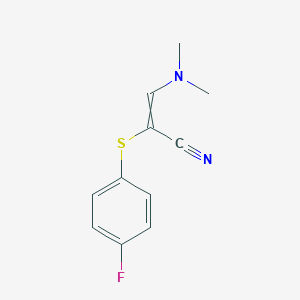
(+/-)-Squalene-2,3-diol; 2,3-Dihydroxysqualene; Squalene glycol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Squalene-2,3-diol: is an organic compound with the chemical formula C30H52O2 . It is a white crystalline solid that is soluble in organic solvents . This compound is a derivative of squalene, a natural triterpene that is widely distributed in nature, particularly in shark liver oil and plant sources.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Squalene-2,3-diol can be synthesized by reacting triacosahexaenone with sodium dihydride to yield the corresponding diol product . The specific reaction conditions and process can be optimized according to the experimental requirements.
Industrial Production Methods: Industrial production of squalene-2,3-diol often involves the extraction of squalene from renewable sources such as oil-deodoriser distillates produced by the vegetable oil production chain . The extracted squalene is then subjected to hydrogenation and other chemical processes to obtain squalene-2,3-diol.
Analyse Des Réactions Chimiques
Types of Reactions: Squalene-2,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Squalene-2,3-diol can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield squalene-2,3-dione, while reduction may produce squalane.
Applications De Recherche Scientifique
Chemistry: Squalene-2,3-diol is used as a precursor in the synthesis of various triterpenoids and sterols. It is also utilized in the study of biosynthetic pathways and enzymatic reactions .
Biology: In biological research, squalene-2,3-diol is studied for its role in cellular processes and its potential as an antioxidant .
Medicine: It is also being investigated for its role in skin protection and as a component in drug delivery systems .
Industry: In the industrial sector, squalene-2,3-diol is used in the formulation of cosmetics and skincare products due to its emollient properties .
Mécanisme D'action
Squalene-2,3-diol exerts its effects through various mechanisms. It is a highly effective oxygen-scavenging agent, which contributes to its antioxidative properties . Additionally, it may inhibit Ras farnesylation and modulate carcinogen activation, thereby exhibiting chemopreventive activity . The compound also plays a role in protecting cells against lipid peroxidation, which is crucial for cell survival .
Comparaison Avec Des Composés Similaires
2,3-Oxidosqualene: A precursor in the biosynthesis of sterols and triterpenoids.
Squalane: A hydrogenated form of squalene, commonly used in cosmetics and skincare products.
β-Carotene: A polyprenyl compound with antioxidative properties.
Coenzyme Q10: An essential component in the electron transport chain and a potent antioxidant.
Uniqueness: Squalene-2,3-diol is unique due to its specific diol structure, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C30H52O2 |
|---|---|
Poids moléculaire |
444.7 g/mol |
Nom IUPAC |
2,6,10,15,19,23-hexamethyltetracosa-6,10,14,18,22-pentaene-2,3-diol |
InChI |
InChI=1S/C30H52O2/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29(31)30(7,8)32/h14-16,20-21,29,31-32H,9-13,17-19,22-23H2,1-8H3 |
Clé InChI |
GRPNWQFOKYUABH-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC(C(C)(C)O)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-14-hydroxy-11-(hydroxymethyl)-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12428868.png)
![(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-Octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-2,5-methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol; 20-Deoxyitol B](/img/structure/B12428890.png)
![4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol](/img/structure/B12428897.png)

![2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B12428907.png)

![dipotassium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12428916.png)






